![molecular formula C17H23N3O2 B14330765 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- CAS No. 111119-07-4](/img/structure/B14330765.png)
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- is a complex organic compound that features a pyrrolidinedione core structure with a piperazine and phenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the reaction of 2,5-pyrrolidinedione with 1-(3-bromopropyl)-4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, incorporating continuous flow techniques and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-:
2,5-Pyrrolidinedione, 1-ethyl-:
Uniqueness
2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to its combination of a pyrrolidinedione core with a piperazine and phenyl group, which imparts distinct biological activities and potential therapeutic applications not seen in simpler analogs.
Propiedades
Número CAS |
111119-07-4 |
|---|---|
Fórmula molecular |
C17H23N3O2 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
1-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H23N3O2/c21-16-7-8-17(22)20(16)10-4-9-18-11-13-19(14-12-18)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2 |
Clave InChI |
IAQXKYPKBQRWMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


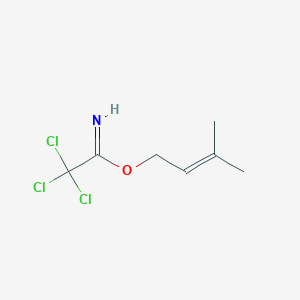


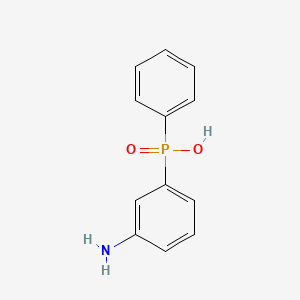


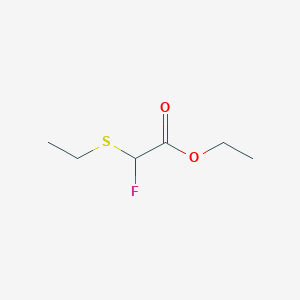
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
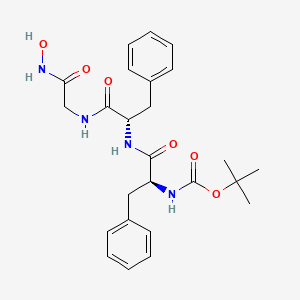
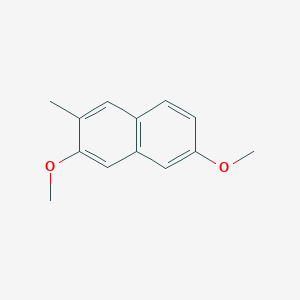
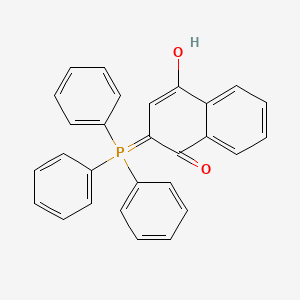
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
